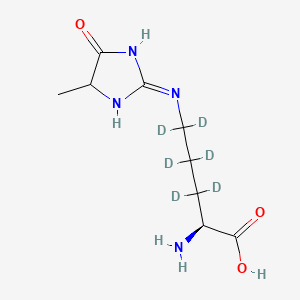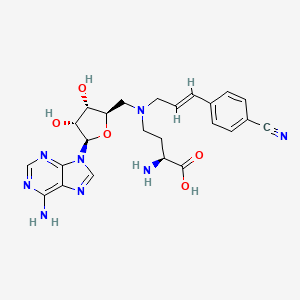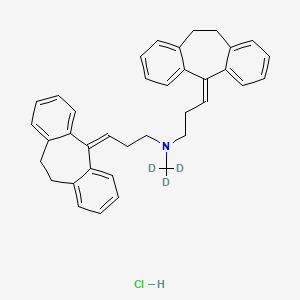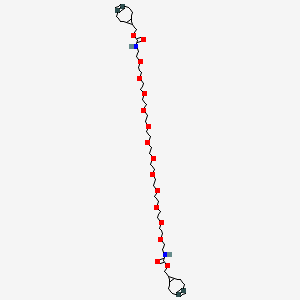
Bis-PEG12-endo-BCN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-PEG12-endo-BCN is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. This compound is also a click chemistry reagent, containing a bicyclo[6.1.0]non-4-yne (BCN) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis-PEG12-endo-BCN involves the reaction of PEG12 with BCN groups. The reaction typically occurs under mild conditions, often at room temperature, to ensure the stability of the BCN group. The PEG12 chain provides flexibility and solubility, making it an ideal linker for PROTAC synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Bis-PEG12-endo-BCN primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, making it ideal for bioconjugation and the synthesis of complex molecules .
Common Reagents and Conditions
The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction typically occurs under mild conditions, such as room temperature, without the need for a catalyst. This makes it suitable for use in biological systems where harsh conditions are not feasible .
Major Products Formed
The major products formed from the SPAAC reaction of this compound are triazole-linked conjugates. These products are stable and can be used in various applications, including drug delivery and molecular imaging .
Aplicaciones Científicas De Investigación
Bis-PEG12-endo-BCN has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins
Biology: Employed in bioconjugation techniques to label and track biomolecules within cells
Medicine: Utilized in the development of targeted therapies, particularly in cancer treatment, by degrading specific oncogenic proteins
Industry: Applied in the production of advanced materials and nanotechnology, where precise molecular modifications are required
Mecanismo De Acción
Bis-PEG12-endo-BCN exerts its effects through the SPAAC reaction, where the BCN group reacts with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of target molecules. The PEG12 chain provides flexibility and solubility, enhancing the overall performance of the compound in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Bis-PEG4-endo-BCN: Similar in structure but with a shorter PEG chain, affecting its solubility and flexibility
Bis-PEG8-endo-BCN: Intermediate PEG chain length, offering a balance between solubility and flexibility
Bis-PEG24-endo-BCN: Longer PEG chain, providing greater flexibility but potentially reducing the efficiency of the SPAAC reaction
Uniqueness
Bis-PEG12-endo-BCN stands out due to its optimal PEG chain length, which provides a balance between flexibility, solubility, and efficiency in the SPAAC reaction. This makes it highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C48H80N2O16 |
|---|---|
Peso molecular |
941.2 g/mol |
Nombre IUPAC |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C48H80N2O16/c51-47(65-39-45-41-9-5-1-2-6-10-42(41)45)49-13-15-53-17-19-55-21-23-57-25-27-59-29-31-61-33-35-63-37-38-64-36-34-62-32-30-60-28-26-58-24-22-56-20-18-54-16-14-50-48(52)66-40-46-43-11-7-3-4-8-12-44(43)46/h41-46H,5-40H2,(H,49,51)(H,50,52) |
Clave InChI |
NJBQOQNHLPWBSB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


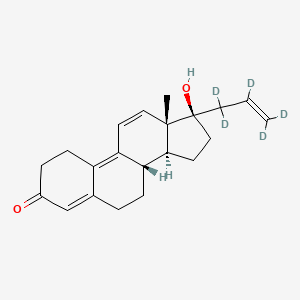
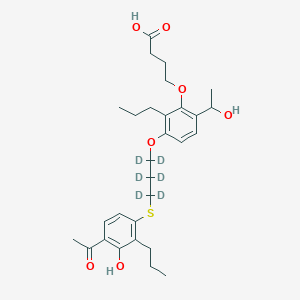



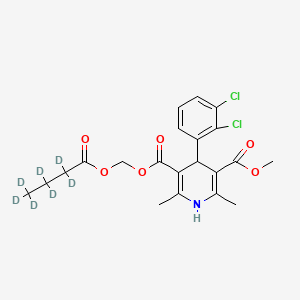
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate](/img/structure/B12421994.png)

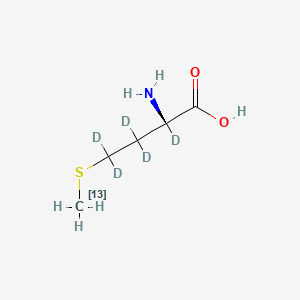
![N-methyl-2-morpholin-4-yl-N-[6-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-oxochromen-8-yl]dibenzothiophen-2-yl]acetamide](/img/structure/B12422013.png)
